![molecular formula C23H28N8O B608500 2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine CAS No. 1453834-21-3](/img/structure/B608500.png)

2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine

Overview

Description

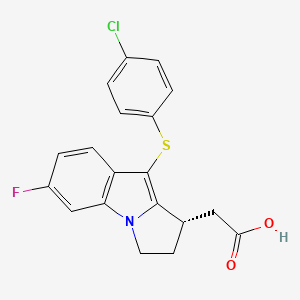

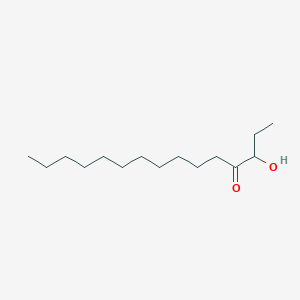

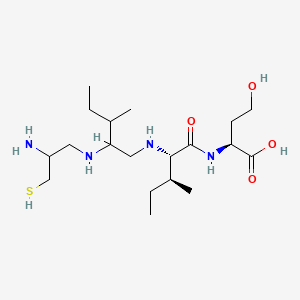

The compound “2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine” is a non-polymer with a molecular weight of 432.521 . It has a complex structure with a formula of C23H28N8O . The compound is also known as WZ8 and is present as a standalone ligand in some entries .

Molecular Structure Analysis

The compound has a complex molecular structure. Its isomeric SMILES isCC(C)c1cnn2c1nc(nc2NCc3ccccc3n4cccn4)O[C@@H]5CCCNC5 . Further analysis would require more specific data or computational modeling. Physical And Chemical Properties Analysis

The compound has a molecular weight of 432.521 and a formal charge of 0 . It consists of 60 atoms, including 1 chiral atom, and has 64 bonds, with 21 of them being aromatic bonds . More specific physical and chemical properties, such as melting point or solubility, are not available in the current data.Scientific Research Applications

Anticytomegaloviral Kinase Inhibitor

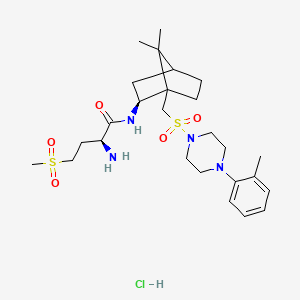

LDC4297 has been reported to have pronounced anti-Human Cytomegalovirus (HCMV) efficacy . It has been used in combination with other inhibitors of host Cyclin-Dependent Kinases (CDKs) and the viral CDK-like kinase pUL97 (vCDK/pUL97) to treat HCMV infections . This combination treatment has shown promising results in vitro against HCMV as well as non-human cytomegaloviruses . Importantly, a long-term resistance assay showed no resistance formation for the combination treatment of Maribavir (MBV) and LDC4297, indicating potential solutions for current resistance problems in the application of approved and novel antiviral drugs .

CDK7 Inhibitor in Triple-Negative Breast Cancer (TNBC)

LDC4297, as a CDK7 inhibitor, has been studied for its potential in treating human Triple-Negative Breast Cancer (TNBC) . The study confirmed that TNBC cells were more sensitive to THZ1, a novel CDK7 inhibitor, and LDC4297 . Both inhibitors effectively downregulated the expression of mutated p53 in a dose- and time-dependent manner in TNBC cells with p53 mutation . This suggests that targeting CDK7 could be an effective approach for the treatment of TNBC with p53 mutation .

CDK7 Inhibitor in Cell Cycle Progression

LDC4297 is known to inhibit CDK7, which is crucial for cell cycle progression . It has high affinity to the ATP binding site of CDK7 in the lower nanomolar range and specificity for CDK7 . This makes LDC4297 a promising drug for treating diverse cancers, including breast cancer .

properties

IUPAC Name |

2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N8O/c1-16(2)19-15-27-31-21(19)28-23(32-18-8-5-10-24-14-18)29-22(31)25-13-17-7-3-4-9-20(17)30-12-6-11-26-30/h3-4,6-7,9,11-12,15-16,18,24H,5,8,10,13-14H2,1-2H3,(H,25,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGRZENCFIIHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3N4C=CC=N4)OC5CCCNC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate](/img/structure/B608421.png)

![2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid](/img/structure/B608433.png)